molecular formula C15H17NO6 B14003947 (Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid CAS No. 5887-74-1

(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid

Katalognummer: B14003947
CAS-Nummer: 5887-74-1
Molekulargewicht: 307.30 g/mol
InChI-Schlüssel: WVHNFNUDOSQUJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid is a complex organic compound with a unique structure that includes an acetylamino group, a methylphenyl group, and a propanedioic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of an amino group followed by the introduction of a methylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the propanedioic acid backbone through a malonic ester synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The methylphenyl group can interact with hydrophobic pockets in enzymes, influencing their activity. The propanedioic acid backbone can chelate metal ions, affecting various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Acetylamino)propanedioic acid
  • (Acetylamino)benzoic acid
  • (Acetylamino)phenylpropanoic acid

Uniqueness

(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.

Eigenschaften

CAS-Nummer

5887-74-1

Molekularformel

C15H17NO6

Molekulargewicht

307.30 g/mol

IUPAC-Name

2-acetamido-2-[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid

InChI

InChI=1S/C15H17NO6/c1-9-3-5-11(6-4-9)12(18)7-8-15(13(19)20,14(21)22)16-10(2)17/h3-6H,7-8H2,1-2H3,(H,16,17)(H,19,20)(H,21,22)

InChI-Schlüssel

WVHNFNUDOSQUJI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)CCC(C(=O)O)(C(=O)O)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.